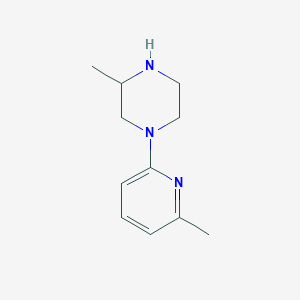
3-Methyl-1-(6-methylpyridin-2-yl)piperazine
Descripción general
Descripción
3-Methyl-1-(6-methylpyridin-2-yl)piperazine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPP and is a piperazine derivative. MPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Derivatives
Researchers have synthesized novel derivatives of piperazine compounds, including those related to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine," for potential therapeutic applications. For example, Kumar et al. (2017) designed and synthesized a series of novel derivatives incorporating the piperazine scaffold, evaluating their antidepressant and antianxiety activities through behavioral tests on mice (J. Kumar et al., 2017).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with a piperazine substituent, demonstrating the potential use of these compounds in fluorescence-based applications and as pH probes (Jiaan Gan et al., 2003).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds closely related to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine" have been performed, providing insights into their molecular conformations and interactions. Ullah and Stoeckli-Evans (2021) detailed the crystal structure of a derivative, offering a basis for understanding its chemical and physical properties (N. Ullah & H. Stoeckli-Evans, 2021).
Anticancer and Antiproliferative Activity
The exploration of piperazine derivatives, including those structurally similar to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine," for anticancer applications has been a significant area of research. Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their estrogen receptor binding affinity and anticancer activities against human breast cancer cell lines (I. Parveen et al., 2017).
Antimicrobial and Anticonvulsant Activities
The antimicrobial and anticonvulsant potentials of piperazine derivatives have been investigated, demonstrating the versatility of these compounds in therapeutic research. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine derivatives, and evaluated their anticonvulsant and antimicrobial activities, showcasing the potential use of these compounds in treating infections and seizures (M. Aytemir et al., 2004).
Propiedades
IUPAC Name |
3-methyl-1-(6-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-3-5-11(13-9)14-7-6-12-10(2)8-14/h3-5,10,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMYTWGABUXSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(6-methylpyridin-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



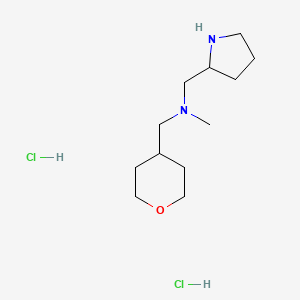
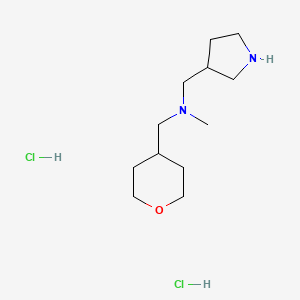
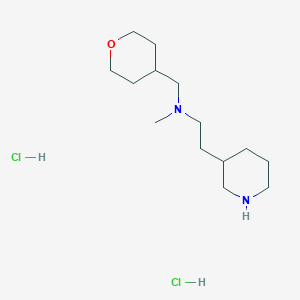
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)
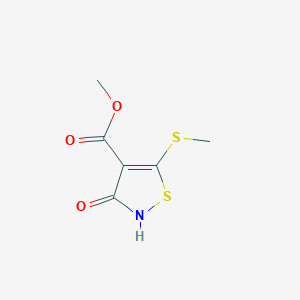
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
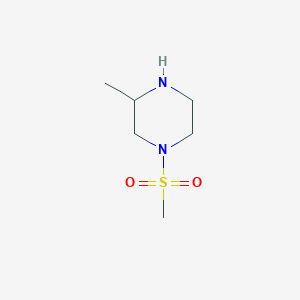
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
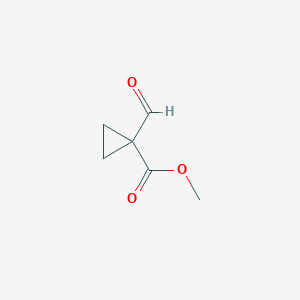
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)